1-{3-[(3,5-DIMETHYLPIPERIDINO)CARBONYL]PIPERIDINO}-2,2-DIMETHYL-1-PROPANONE
Overview
Description
1-{3-[(3,5-DIMETHYLPIPERIDINO)CARBONYL]PIPERIDINO}-2,2-DIMETHYL-1-PROPANONE is a complex organic compound featuring a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(3,5-DIMETHYLPIPERIDINO)CARBONYL]PIPERIDINO}-2,2-DIMETHYL-1-PROPANONE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the carbonyl group and subsequent modifications to achieve the final structure. Common reagents used in these reactions include piperidine, dimethylamine, and various carbonyl-containing compounds. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(3,5-DIMETHYLPIPERIDINO)CARBONYL]PIPERIDINO}-2,2-DIMETHYL-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The piperidine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-{3-[(3,5-DIMETHYLPIPERIDINO)CARBONYL]PIPERIDINO}-2,2-DIMETHYL-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[(3,5-DIMETHYLPIPERIDINO)CARBONYL]PIPERIDINO}-2,2-DIMETHYL-1-PROPANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a similar ring structure but lacking the additional functional groups.
N-Methylpiperidine: Another analog with a methyl group attached to the nitrogen atom.
Piperidone: Contains a carbonyl group within the piperidine ring.
Properties
IUPAC Name |
1-[3-(3,5-dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2/c1-13-9-14(2)11-20(10-13)16(21)15-7-6-8-19(12-15)17(22)18(3,4)5/h13-15H,6-12H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICPVCWKJOFKHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2CCCN(C2)C(=O)C(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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